molecular formula C10H18N2O5 B584971 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose CAS No. 68567-47-5

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Cat. No.: B584971
CAS No.: 68567-47-5
M. Wt: 246.263
InChI Key: RSSXUFPRJLLCMA-MYMYLCHPSA-N
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Description

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is a unique amino sugar derivative It is characterized by the presence of acetylamino groups at the 2 and 4 positions and the absence of hydroxyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose typically involves the selective acetylation of amino groups on a galactose derivative. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective modification of the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available galactose. The process includes protection and deprotection steps to ensure the selective acetylation of the amino groups. Advanced techniques such as chromatography may be employed to purify the final product to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the acetyl groups, potentially converting them back to amino groups.

    Substitution: The acetylamino groups can participate in substitution reactions, where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosylation pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Comparison with Similar Compounds

    2,4-Bis(acetylamino)-2,4,6-trideoxy-L-idopyranose: Similar structure but different stereochemistry.

    2,4-Bis(trichloromethyl)-1,3-benzdioxin derivatives: Different functional groups but similar acetylamino modifications.

Uniqueness: 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose is unique due to its specific acetylamino modifications and the absence of hydroxyl groups at key positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted scientific applications.

Properties

IUPAC Name

N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXUFPRJLLCMA-MYMYLCHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is there interest in synthesizing 2,4-diacetamido-2,4,6-trideoxy-D-galactose (DATDG)?

A1: DATDG is a bacterial rare sugar derivative found in the cell surface polysaccharides of pathogenic bacteria. It is not found in human metabolism. [] This difference between pathogens and human cells makes DATDG a potential target for drug discovery and carbohydrate-based vaccine development. []

Q2: What are the key features of the streamlined synthesis approach for DATDG and other rare sugar derivatives described in the research?

A2: The approach emphasizes efficiency and utilizes a radical-mediated 6-deoxygenation strategy. [] It employs a one-pot protection profile manipulation on modified d-glucosamine or d-mannose molecules. [] This results in either a quinovosaminoside or rhamnoside intermediate, which then serves as a versatile starting point for synthesizing various rare sugar derivatives, including DATDG. []

Q3: Where can I find a detailed protocol for the synthesis of DATDG?

A3: A gram-scale de novo synthesis of DATDG is described in the paper "Gram scale de novo synthesis of 2,4-diacetamido-2,4,6-trideoxy-D-galactose." [] While the abstract is unavailable in the provided context, the title suggests a detailed protocol should be present within the full text of the paper.

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